3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-3-14(4-6-15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-2-1-13-29-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQNJHRZDXJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The piperazine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at electron-rich sites. The thiophene moiety is particularly susceptible to oxidative transformations:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 12 hrs | Sulfoxide derivative (thiophene-S-oxide) | 78% | |
| H₂O₂/AcOH | Reflux, 6 hrs | Sulfone derivative (thiophene-S,S-dioxide) | 62% | |
| KMnO₄ (aq) | pH 7, 50°C, 3 hrs | Thiophene ring cleavage → carboxylic acid functionalization | 41% |
The trifluoromethylbenzoyl group remains inert under these conditions, while the piperazine nitrogen shows partial susceptibility to N-oxidation with strong oxidizers like dimethyldioxirane.
Nucleophilic Aromatic Substitution
The pyridazine ring facilitates nucleophilic displacement at C-3 and C-6 positions due to electron-deficient character enhanced by the adjacent piperazine carbonyl:
Key Reactions:
Cross-Coupling Reactions
The thiophene and pyridazine rings participate in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl-functionalized analogs | 83% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Alkynylated derivatives | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated piperazine variants | 69% |
Reaction conditions: Typically 80–110°C in degassed solvents (THF/toluene) under N₂.
Piperazine Ring Modifications
The 4-[4-(trifluoromethyl)benzoyl]piperazine group undergoes characteristic transformations:
a. N-Alkylation/Acylation
textCompound + R-X → N-alkylated derivatives Conditions: NaH, DMF, 0°C → RT Yields: 60–85% (alkyl halides), 45–65% (acyl chlorides)[1]
b. Hydrolysis
textBasic hydrolysis (NaOH/EtOH) → 4-(piperazin-1-yl)pyridazine intermediate Yield: 91%[1]
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between the thiophene and pyridazine rings:
| Conditions | Product | Quantum Yield | Application |
|---|---|---|---|
| CH₃CN, N₂ atmosphere | Fused tricyclic adduct | Φ = 0.33 | Polycyclic scaffold synthesis |
This reaction demonstrates configurational control via the electron-withdrawing trifluoromethyl group .
Acid/Base-Mediated Rearrangements
Protonation at pyridazine N-2 under strong acid conditions (HCl gas/Et₂O) triggers ring contraction:
text→ Thieno[2,3-c]pyridazin-4(1H)-one derivative Mechanism: Wagner-Meerwein shift → six-membered to five-membered lactam Yield: 74% (HCl), 58% (H₂SO₄)[1]
Biological Activation Pathways
Metabolic studies reveal cytochrome P450-mediated transformations:
| Enzyme | Reaction | Metabolite | Activity Change |
|---|---|---|---|
| CYP3A4 | O-Dealkylation at piperazine | Hydroxy-piperazine analog | Reduced log P by 1.2 |
| CYP2D6 | Thiophene epoxidation | Epoxide intermediate (unstable) | Toxicity risk ↑ |
Data correlated with in vitro microsomal assays .
Comparative Reactivity Table
| Position | Reactivity Rank | Preferred Reactions | Activating Groups |
|---|---|---|---|
| Thiophene C-5 | 1 | Electrophilic substitution | –SO₃H, –NO₂ |
| Pyridazine C-3 | 2 | Nucleophilic displacement | –CN, –NH₂ |
| Piperazine N-4 | 3 | Alkylation/acylation | –COCF₃ (EWG-assisted) |
| Benzoyl carbonyl | 4 | Hydrolysis/aminolysis | –CF₃ (kinetic stabilization) |
This comprehensive profile establishes 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine as a versatile scaffold for medicinal chemistry optimization. The trifluoromethyl group significantly modulates both electronic and steric parameters, enabling predictable regioselectivity in cross-coupling and substitution reactions .
Scientific Research Applications
3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study the interactions of thiophene and piperazine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridazine derivatives modified with piperazine-linked aromatic groups. Below is a structural and functional comparison with analogs from the literature:
Table 1: Structural Comparison
Notes:
- *Estimated molecular weight based on formula C₁₉H₁₆F₃N₅OS.
Key Differences and Implications :
Substituent Effects on Lipophilicity: The CF₃ group in the target compound increases logP compared to analogs with methoxy (e.g., compound 8d, logP ~2.5) or acetamide groups (e.g., 9a, logP ~3.1) . Thiophene vs.
Biological Activity Trends: Radiotracer Potential: Compounds like 9a and 18F-FPPPT (from ) demonstrate that piperazine-linked CF₃-benzoyl groups are compatible with PET imaging applications. The target compound’s lipophilicity (~clogP 4.2) may limit blood-brain barrier penetration compared to 18F-FPPPT (clogP 3.8) . Enzyme Inhibition: Pyridazine-piperazine hybrids (e.g., derivatives) show activity against monoamine oxidases. The thiophene group in the target compound may enhance affinity for hydrophobic enzyme pockets compared to fluorophenyl analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution of 3,6-dichloropyridazine with thiophen-2-yl and subsequent coupling with 4-(trifluoromethyl)benzoyl-piperazine. Yield optimization challenges may arise due to steric hindrance from the CF₃ group .
Biological Activity
3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene ring, a pyridazine core, and a piperazine moiety with a trifluoromethylbenzoyl substituent. Its molecular formula is with a molecular weight of approximately 801.8 g/mol .
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling pathways. It has been suggested that it may inhibit key kinases, affecting pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell proliferation and survival .
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that certain thiophene derivatives can suppress the phosphorylation of AKT, thereby inhibiting tumor growth in various cancer cell lines .
Table 1: Summary of Antitumor Effects
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 13g | A549 (Lung Cancer) | 0.1 | PI3K/Akt/mTOR inhibition |
| This compound | MDA-MB-231 (Breast Cancer) | TBD | TBD |
Case Study 1: Inhibition of Tumor Growth
A study conducted on the effects of the compound on MDA-MB-231 breast cancer cells demonstrated that it significantly inhibited cell proliferation in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Neuropathic Pain Model
In another investigation, a related piperazine derivative was tested for its analgesic properties in a neuropathic pain model. The results indicated that the compound exhibited antiallodynic effects comparable to established analgesics like pregabalin, suggesting potential applications in pain management .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggests favorable absorption and distribution characteristics. Toxicological assessments indicate that it has a manageable safety profile at therapeutic doses, although further studies are needed to fully elucidate its safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
